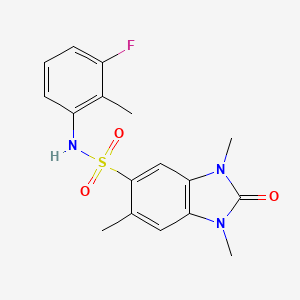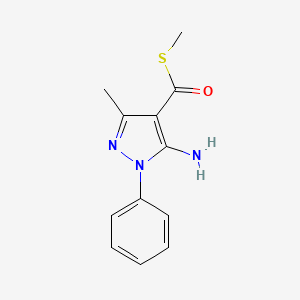![molecular formula C17H20ClF2N3O2S B14943620 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B14943620.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a chlorodifluoromethoxyphenyl group and an imidazole-thioacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form imidazole derivatives.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines to produce imidazole compounds.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazole derivatives.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions often result in the formation of major products such as oxidized imidazole derivatives, reduced thioacetamide compounds, and substituted phenyl derivatives.
Scientific Research Applications
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole core structure and exhibit similar biological activities.
Thioacetamide derivatives: These compounds contain the thioacetamide moiety and are known for their diverse chemical reactivity.
Phenyl derivatives: These compounds feature the phenyl group and are widely used in various chemical and biological applications.
Properties
Molecular Formula |
C17H20ClF2N3O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H20ClF2N3O2S/c1-10(2)8-14-11(3)21-16(23-14)26-9-15(24)22-12-4-6-13(7-5-12)25-17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
NJIHZVKFGYGBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943545.png)

![ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)
![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B14943563.png)
![1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B14943573.png)
![1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B14943581.png)
![1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943594.png)
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)
![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
![3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943613.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943634.png)

![4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B14943642.png)
